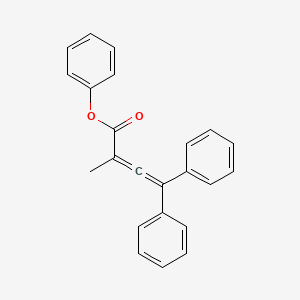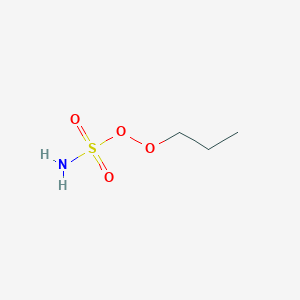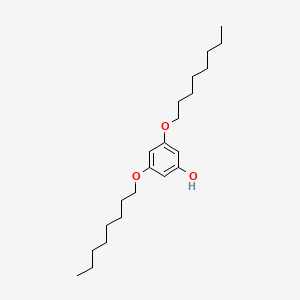
3,5-Bis(octyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(octyloxy)phenol: is an organic compound characterized by the presence of two octyloxy groups attached to a phenol ring at the 3 and 5 positions. This compound is part of the larger class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(octyloxy)phenol typically involves the alkylation of phenol. The process begins with the reaction of phenol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution at the 3 and 5 positions of the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Bis(octyloxy)phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common for phenolic compounds. For instance, nitration using nitric acid can introduce nitro groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, bromine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives, brominated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Bis(octyloxy)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant properties. Phenolic compounds are known to scavenge free radicals, and this compound is no exception.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its antioxidant properties may have implications in the treatment of diseases related to oxidative stress.
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and plastics. Its ability to inhibit oxidation makes it a valuable additive in materials that are prone to degradation.
Wirkmechanismus
The mechanism of action of 3,5-Bis(octyloxy)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is facilitated by the presence of the hydroxyl group on the phenol ring, which is capable of stabilizing free radicals through resonance.
Vergleich Mit ähnlichen Verbindungen
Phenol: The simplest phenolic compound, known for its antiseptic properties.
2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties, commonly used as a stabilizer in fuels and lubricants.
4-Octylphenol: Similar to 3,5-Bis(octyloxy)phenol but with a single octyl group, used in the production of surfactants and resins.
Uniqueness: this compound stands out due to the presence of two octyloxy groups, which enhance its lipophilicity and make it more effective as a stabilizer in hydrophobic environments. This structural feature also contributes to its higher antioxidant capacity compared to simpler phenolic compounds.
Eigenschaften
CAS-Nummer |
102944-30-9 |
|---|---|
Molekularformel |
C22H38O3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3,5-dioctoxyphenol |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-24-21-17-20(23)18-22(19-21)25-16-14-12-10-8-6-4-2/h17-19,23H,3-16H2,1-2H3 |
InChI-Schlüssel |
YAEAOQJWZWCQPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=CC(=C1)O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


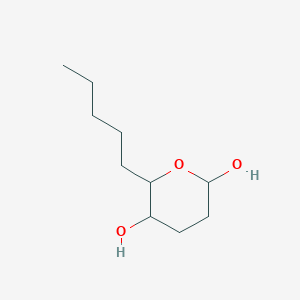
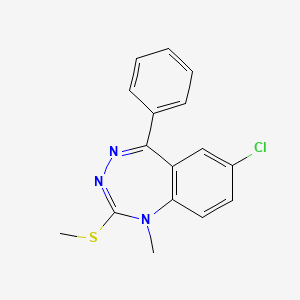
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
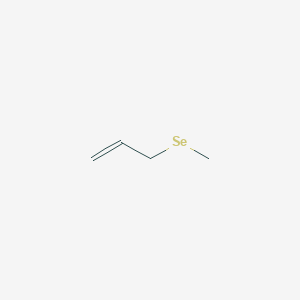
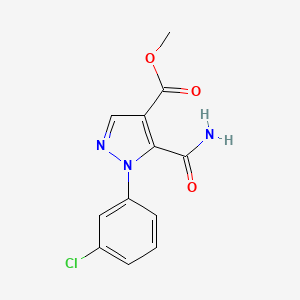
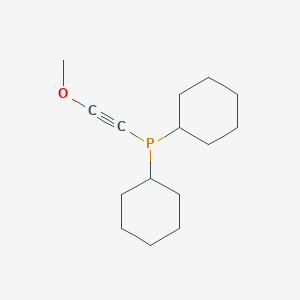
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
